1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-

Vue d'ensemble

Description

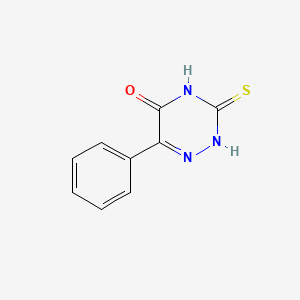

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a hydroxyl group at the 5-position, a mercapto group at the 3-position, and a phenyl group at the 6-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can be synthesized through various synthetic routes. One common method involves the condensation of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid, and the reactions are often carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods: Industrial production of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions to modify the triazine ring or other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives, disulfides, and sulfonic acids. These products can have different chemical and physical properties, making them useful for various applications .

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Recent studies have demonstrated that derivatives of 1,2,4-triazole, including 1,2,4-Triazin-5-ol, exhibit substantial antibacterial and antifungal properties. For instance:

- Antibacterial Activity : A study highlighted that newly synthesized compounds based on 1,2,4-Triazin-5-ol showed high antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were compared with standard antibiotics such as Indomethacin and Nystatin and demonstrated superior efficacy in inhibiting bacterial growth .

- Antifungal Activity : The same compounds were also evaluated for their antifungal activities against Candida albicans, showing promising results that suggest potential therapeutic applications in treating fungal infections .

Anti-inflammatory Properties

The anti-inflammatory potential of 1,2,4-Triazin-5-ol has been investigated using various experimental models. In one study, the carrageenan-induced paw edema method was employed to assess the anti-inflammatory effects of the synthesized compounds. The results indicated a significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs .

Anticancer Applications

The anticancer properties of 1,2,4-Triazin-5-ol are particularly noteworthy:

- Mechanism of Action : Research has shown that compounds containing the triazole moiety can inhibit critical signaling pathways involved in cancer progression, such as the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway. Molecular docking studies revealed that these compounds can effectively bind to the active sites of target proteins involved in tumor growth .

- In Vitro Studies : In vitro tests have demonstrated that various derivatives of 1,2,4-Triazin-5-ol exhibit significant antiproliferative effects against multiple cancer cell lines including leukemia and melanoma . These findings support the potential development of these compounds as novel anticancer agents.

Structural Modifications for Enhanced Activity

Research has focused on modifying the structure of 1,2,4-Triazin-5-ol to enhance its biological activities. For example:

| Modification Type | Resulting Activity |

|---|---|

| Substitution with halogens | Increased antibacterial potency |

| Addition of functional groups | Enhanced anticancer activity through improved binding affinity to target proteins |

These modifications have led to the identification of new compounds with improved selectivity and efficacy against various pathogens and cancer cells .

Mécanisme D'action

The mechanism of action of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as D-amino acid oxidase, by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as increased levels of certain amino acids or altered metabolic pathways .

Comparaison Avec Des Composés Similaires

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can be compared with other similar compounds, such as:

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: This compound has similar structural features but different functional groups, leading to different chemical and biological properties.

4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one:

4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one: This compound has a tert-butyl group instead of a phenyl group, leading to different chemical reactivity and applications.

These comparisons highlight the uniqueness of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- and its potential for various applications in scientific research and industry.

Activité Biologique

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl (CAS Number: 447-00-7) is a compound belonging to the triazine family, characterized by its unique structural features that include a mercapto group and a phenyl ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl is C9H7N3OS. The presence of the mercapto group (-SH) is significant as it contributes to the compound's reactivity and biological interactions.

The biological activity of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl is largely attributed to its ability to interact with various molecular targets within biological systems. The compound may function as an enzyme inhibitor by binding to active sites of specific enzymes or modulating receptor activity. This interaction can lead to alterations in cellular signaling pathways, resulting in various biological effects such as apoptosis or cell cycle arrest.

Antimicrobial Activity

Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. A study assessing the antimicrobial efficacy of various triazine derivatives found that compounds similar to 1,2,4-Triazin-5-ol demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods such as broth microdilution assays.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1,2,4-Triazin-5-ol | 32 | Moderate against E. coli |

| 1,2,4-Triazin derivative A | 16 | Strong against S. aureus |

| 1,2,4-Triazin derivative B | 8 | Very strong against P. aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that 1,2,4-Triazin-5-ol exhibits cytotoxic effects on cancer cells such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were calculated using MTT assays after a specified incubation period.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 12.5 | Induces apoptosis |

| MCF-7 | 10.0 | Cell cycle arrest at G0/G1 phase |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of several triazine derivatives including 1,2,4-Triazin-5-ol against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations comparable to conventional antibiotics.

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer effects of triazine derivatives on MCF-7 cells. Flow cytometry analysis revealed that treatment with the compound led to a significant increase in late apoptotic cells compared to control groups. This suggests a potential mechanism involving apoptosis induction.

Propriétés

IUPAC Name |

6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c13-8-7(11-12-9(14)10-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQGGKJKDGJEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936387 | |

| Record name | 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-00-7, 16075-92-6 | |

| Record name | 3,4-Dihydro-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | as-Triazin-5-ol, 3-mercapto-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.